molecular formula C28H25ClN4S B12224838 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine

5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine

Cat. No.: B12224838
M. Wt: 485.0 g/mol
InChI Key: XGTSUEHZWRNADV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiopheno[2,3-d]pyrimidine core, which is substituted with a 4-chlorophenyl group and a piperazinyl group linked to a 2-methylnaphthylmethyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine is unique due to its specific combination of functional groups and heterocyclic core, which confer distinct biological activities and chemical properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C28H25ClN4S

Molecular Weight

485.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C28H25ClN4S/c1-19-6-7-20-4-2-3-5-23(20)24(19)16-32-12-14-33(15-13-32)27-26-25(17-34-28(26)31-18-30-27)21-8-10-22(29)11-9-21/h2-11,17-18H,12-16H2,1H3

InChI Key

XGTSUEHZWRNADV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)Cl

Origin of Product

United States

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